Methyl 6-(((4-chlorophenyl)sulfonyl)methyl)-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a chlorobenzenesulfonyl group, and a methylphenyl group
Preparation Methods
The synthesis of METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the use of benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group may play a role in binding to specific sites on proteins, while the tetrahydropyrimidine ring can interact with other molecular structures. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include:
- METHYL 6-METHYL-1-(4-METHYLPHENYL)-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
- 4-METHYLBENZENESULFONYL CHLORIDE
- METHYL 6-[(4-METHOXYBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
These compounds share structural similarities but differ in specific functional groups, which can affect their reactivity and applications. The uniqueness of METHYL 6-[(4-CHLOROBENZENESULFONYL)METHYL]-4-(4-METHYLPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of a chlorobenzenesulfonyl group and a tetrahydropyrimidine ring, which may confer unique properties and applications.
Properties
Molecular Formula |
C20H19ClN2O5S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
methyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19ClN2O5S/c1-12-3-5-13(6-4-12)18-17(19(24)28-2)16(22-20(25)23-18)11-29(26,27)15-9-7-14(21)8-10-15/h3-10,18H,11H2,1-2H3,(H2,22,23,25) |
InChI Key |
SAHVQBSGQARSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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